molecular formula C13H16N2O B15309937 3-((2-Methylquinolin-4-yl)oxy)propan-1-amine

3-((2-Methylquinolin-4-yl)oxy)propan-1-amine

Cat. No.: B15309937
M. Wt: 216.28 g/mol
InChI Key: IRCQDICUPVPBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Methylquinolin-4-yl)oxy)propan-1-amine is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol This compound features a quinoline ring system substituted with a methyl group at the 2-position and an oxypropanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylquinolin-4-yl)oxy)propan-1-amine typically involves the reaction of 2-methylquinoline with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylquinolin-4-yl)oxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

3-((2-Methylquinolin-4-yl)oxy)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Methylquinolin-4-yl)oxy)propan-1-amine is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. For example, quinoline-based drugs often inhibit enzymes involved in DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which lacks the methyl and oxypropanamine substituents.

    2-Methylquinoline: Similar structure but without the oxypropanamine group.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of the oxypropanamine group.

Uniqueness

3-((2-Methylquinolin-4-yl)oxy)propan-1-amine is unique due to the presence of both the methyl group at the 2-position and the oxypropanamine group at the 4-position.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-(2-methylquinolin-4-yl)oxypropan-1-amine

InChI

InChI=1S/C13H16N2O/c1-10-9-13(16-8-4-7-14)11-5-2-3-6-12(11)15-10/h2-3,5-6,9H,4,7-8,14H2,1H3

InChI Key

IRCQDICUPVPBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.